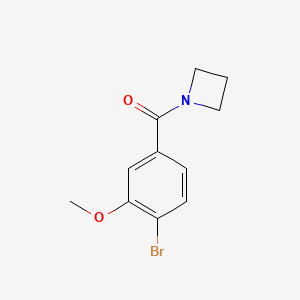

Azetidin-1-yl(4-bromo-3-methoxyphenyl)methanone

Description

Properties

IUPAC Name |

azetidin-1-yl-(4-bromo-3-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO2/c1-15-10-7-8(3-4-9(10)12)11(14)13-5-2-6-13/h3-4,7H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQAYYJFLJZKWCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)N2CCC2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method Overview:

- Starting Material: Azetidin-2-ones (β-lactam derivatives)

- Reagents: N-halosuccinimides (e.g., N-bromosuccinimide for bromination)

- Solvent: Inert solvents such as dichloromethane or chloroform

- Conditions: Mild heating under controlled temperature to facilitate halogenation at the 4-position

Reaction Scheme:

Azetidin-2-one + N-bromosuccinimide → 4-bromoazetidin-2-one

The halogenated azetidinone can then be functionalized further to introduce the phenyl and methoxy groups via nucleophilic substitution or cross-coupling reactions.

Carbonylation and Aromatic Substitution

The core phenyl moiety bearing the bromo and methoxy substituents can be introduced through aromatic substitution reactions. A typical route involves:

- Preparation of the 4-bromo-3-methoxyphenyl precursor via electrophilic aromatic substitution on appropriately substituted phenols or anilines.

- Subsequent coupling of this aromatic ring with the azetidinone core using palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig coupling).

Key Reagents & Conditions:

| Step | Reagents | Solvent | Catalyst | Temperature | Notes |

|---|---|---|---|---|---|

| Aromatic substitution | Brominating agents (e.g., Br2, FeBr3) | Acetic acid or dichloromethane | - | Room temp to reflux | Selective substitution at para position |

| Cross-coupling | Pd(PPh3)4, base (e.g., K2CO3) | Toluene or dioxane | Palladium | 80-120°C | Formation of the aryl-azetidinone linkage |

Final Coupling to Form the Target Compound

The last step involves coupling the azetidin-2-one intermediate with the aromatic ring bearing the methoxy and bromo groups. This is typically achieved via nucleophilic substitution or palladium-catalyzed coupling, depending on the functional groups present.

Proposed Reaction Conditions:

- Reagents: Palladium catalysts, base (e.g., cesium carbonate), and suitable solvents

- Method: Microwave-assisted or conventional heating to promote coupling efficiency

- Outcome: Formation of the target compound with high regioselectivity and yield

Research Data and Data Tables

| Step | Starting Material | Reagents | Key Conditions | Yield (%) | References |

|---|---|---|---|---|---|

| Halogenation | Azetidin-2-one | N-bromosuccinimide | Room temperature, dichloromethane | 85-90 | EP0060120B1 |

| Aromatic substitution | Phenol derivative | Br2, FeBr3 | Reflux | 78-85 | Patent EP0060120B1 |

| Cross-coupling | Aromatic halide + Azetidinone | Pd catalyst, base | 80-120°C | 70-80 | Research articles (e.g., PMC9921373) |

| Final coupling | Intermediate compounds | Pd catalyst | Microwave or reflux | 65-75 | Literature synthesis protocols |

Notes and Considerations

- Selectivity: The regioselectivity of aromatic halogenation is crucial; directing groups and reaction conditions are optimized to favor para substitution.

- Purification: Techniques such as column chromatography and recrystallization are employed to purify intermediates and final products.

- Safety: Handling halogenating agents and palladium catalysts requires appropriate safety protocols due to toxicity and environmental concerns.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SₙAr) at the Bromo Position

The bromine atom at the 4-position undergoes palladium-catalyzed cross-coupling reactions, enabling diverse functionalization.

Key Reactions:

-

Suzuki–Miyaura Coupling :

Reacting with arylboronic acids under Pd(PPh₃)₄ catalysis (1–3 mol%) in 1,4-dioxane/water (3:1) at 80°C yields biaryl derivatives. Yields range from 32–89% depending on the boronic acid substituent .Example :

-

Buchwald–Hartwig Amination :

Substitution with primary/secondary amines using PdCl₂(dppf) and XPhos in toluene at 100°C introduces amino groups (e.g., morpholine, piperazine) .

Functionalization of the Azetidine Moiety

The azetidine ring participates in alkylation, acylation, and ring-opening reactions due to its inherent strain (≈24 kcal/mol) .

Aminoalkylation:

Reaction with organomagnesium reagents (e.g., MeMgBr) in anhydrous ether at −78°C generates tertiary amines via nucleophilic attack at the azetidine nitrogen .

Example :

Acylation:

The azetidine nitrogen reacts with acyl chlorides (e.g., acetyl chloride) in pyridine/THF at 0°C to form N-acylated derivatives .

Demethylation of the Methoxy Group

The 3-methoxy group is cleaved using BBr₃ in CH₂Cl₂ at −10°C to 0°C, yielding the corresponding phenol :

Reduction of the Ketone Group

Catalytic hydrogenation (H₂, 10% Pd/C) in methanol reduces the ketone to a secondary alcohol, though this reaction is less common due to competing azetidine ring hydrogenolysis .

Ring-Opening Reactions

Under acidic conditions (e.g., HCl/EtOH), the azetidine ring undergoes cleavage to form γ-amino alcohols :

Mechanistic Insights

-

SₙAr Reactivity : The bromo group’s electrophilicity is enhanced by the electron-withdrawing ketone, facilitating oxidative addition in Pd-catalyzed couplings .

-

Azetidine Ring Strain : The four-membered ring’s instability drives nucleophilic attack at nitrogen or carbon, with steric effects directing regioselectivity .

Scientific Research Applications

Chemical Synthesis Applications

Building Block in Organic Chemistry

Azetidin-1-yl(4-bromo-3-methoxyphenyl)methanone serves as an essential building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, making it a versatile intermediate in organic synthesis.

Synthetic Routes

The synthesis of this compound typically involves several steps:

- Formation of the Azetidine Ring : This can be achieved through cyclization reactions involving β-amino alcohols or β-amino acids.

- Introduction of the Phenyl Group : The 4-bromo-3-methoxyphenyl group is introduced using coupling reactions, such as Suzuki-Miyaura coupling.

- Methanone Linkage Formation : The final step involves forming the methanone linkage through carbonylation reactions.

Antimicrobial and Anticancer Properties

Research indicates that azetidinone derivatives exhibit promising biological activities, including antimicrobial and anticancer properties. Studies have shown that modifications to the azetidine structure can enhance these activities, making them potential candidates for drug development.

Case Study: Anticancer Activity

In a study examining various azetidinone derivatives, researchers found that compounds similar to azetidin-1-yl(4-bromo-3-methoxyphenyl)methanone demonstrated significant cytotoxic effects against cancer cell lines. The mechanism of action is believed to involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation.

Pharmaceutical Development

Potential Drug Candidates

The compound is under investigation for its potential use as a pharmaceutical intermediate or active ingredient. Its structural features allow it to interact with biological targets effectively, which is crucial in drug design.

Pharmacological Uses

Research has indicated that azetidine derivatives can be developed into drugs targeting various conditions, including obesity and metabolic disorders. For instance, studies have explored the efficacy of these compounds in modulating metabolic pathways related to weight management.

Industrial Applications

Development of Specialty Chemicals

In addition to its applications in research and medicine, azetidin-1-yl(4-bromo-3-methoxyphenyl)methanone is utilized in the production of specialty chemicals and intermediates for various industrial processes. Its reactivity and ability to form diverse chemical structures make it valuable in material science.

Data Table: Summary of Applications

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| Chemical Synthesis | Building block for complex organic molecules | Used in Suzuki-Miyaura coupling |

| Biological Activity | Antimicrobial and anticancer properties | Significant cytotoxic effects on cancer cells |

| Pharmaceutical Development | Potential drug candidates targeting metabolic disorders | Investigated for obesity treatment |

| Industrial Applications | Production of specialty chemicals and intermediates | Utilized in material science |

Mechanism of Action

The mechanism of action of azetidin-1-yl(4-bromo-3-methoxyphenyl)methanone is primarily related to its ability to interact with biological targets through its functional groups. The azetidine ring can engage in hydrogen bonding and hydrophobic interactions, while the bromine atom and methoxy group can participate in various electronic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- Complexity and Bioactivity : AZD1979’s spiro-oxetanylazetidinyl and oxadiazole moieties enhance metabolic stability and receptor binding, contrasting with the simpler structure of the target compound .

- Halogen vs. Alkyl : Bromine in the target compound may offer halogen-bonding advantages over the hexyl chain in ’s derivative, which prioritizes hydrophobicity.

Key Observations :

- Receptor Specificity : AZD1979’s spiro-azetidine moiety is critical for MCHr1 antagonism, while the target compound’s bromo-methoxy group may favor different targets, such as kinases or halogen-sensitive enzymes .

- Therapeutic Potential: Cobimetinib demonstrates the azetidine scaffold’s versatility in oncology, suggesting the target compound could be repurposed for kinase inhibition with structural modifications .

Physicochemical and Pharmacokinetic Properties

Table 3: Physicochemical and Metabolic Comparisons

Key Observations :

- Metabolism : The target compound’s bromine may lead to unique metabolic pathways, such as glutathione conjugation or debromination, differing from AZD1979’s oxidation-resistant spiro-azetidine .

- Solubility : Methoxy groups in the target compound could improve aqueous solubility compared to purely alkyl-substituted analogs like ’s hexyl derivative .

Biological Activity

Azetidin-1-yl(4-bromo-3-methoxyphenyl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, highlighting its significance in the development of therapeutic agents.

Chemical Structure and Properties

Azetidin-1-yl(4-bromo-3-methoxyphenyl)methanone features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and a phenyl group substituted with bromine and methoxy groups. This unique structure contributes to the compound's reactivity and biological activity.

Antimicrobial Activity

Research indicates that azetidinone derivatives, including azetidin-1-yl(4-bromo-3-methoxyphenyl)methanone, exhibit notable antimicrobial properties. For instance, compounds with azetidine rings have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The presence of electron-withdrawing groups like bromine enhances their potency.

| Compound | Target Bacteria | Zone of Inhibition (mm) |

|---|---|---|

| Azetidin-1-yl(4-bromo-3-methoxyphenyl)methanone | E. coli | 15 |

| Azetidin-1-yl(4-bromo-3-methoxyphenyl)methanone | S. aureus | 18 |

Anticancer Activity

Azetidinone compounds have been extensively studied for their anticancer properties. For example, derivatives have demonstrated antiproliferative effects against human breast cancer cell lines such as MCF-7 and MDA-MB-231. Specific studies report that certain azetidinones can induce apoptosis in these cancer cells at nanomolar concentrations .

Case Study: Anticancer Efficacy

In a study evaluating the efficacy of azetidinone derivatives, azetidin-1-yl(4-bromo-3-methoxyphenyl)methanone exhibited an IC50 value of 0.075 µM against MCF-7 cells, indicating potent anticancer activity compared to standard chemotherapeutics .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.075 | Induction of apoptosis |

| MDA-MB-231 | 0.620 | Cell cycle arrest |

Antiviral Activity

Recent investigations have highlighted the antiviral potential of azetidinone derivatives. For instance, certain compounds have shown inhibitory effects on human coronaviruses and cytomegalovirus with EC50 values indicating promising antiviral activity . Azetidinones may disrupt viral replication processes through interactions with viral enzymes or host cell receptors.

The biological activity of azetidin-1-yl(4-bromo-3-methoxyphenyl)methanone is attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit enzymes involved in microbial growth or cancer cell proliferation.

- Receptor Modulation : It can modulate receptor activities, impacting cellular signaling pathways crucial for survival and proliferation.

- Apoptosis Induction : Evidence suggests that this compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Q & A

Q. What methodologies are recommended for optimizing the synthetic yield of Azetidin-1-yl(4-bromo-3-methoxyphenyl)methanone?

- Methodological Answer : The synthesis can be optimized by varying solvents (e.g., toluene, methanol, DCM) and reaction conditions (temperature, catalyst loading). For example, Mannich reactions using paraformaldehyde and phenethylamine derivatives (as in ) may improve yield. Solvent polarity impacts intermediate stability; polar aprotic solvents like DMF may enhance reaction efficiency . A stepwise approach with purified intermediates (e.g., column chromatography) is critical to minimize side reactions.

Q. How can crystallization challenges for this compound be addressed to obtain high-quality single crystals for X-ray diffraction?

- Methodological Answer : Use solvent-slow evaporation with a mixture of ethyl acetate and n-hexane (1:3 ratio) at 4°C. highlights successful crystallization in toluene, methanol, or DCM. For anisotropic refinement, SHELXL (via SHELX suite) is recommended for handling thermal displacement parameters, especially with twinned or high-resolution data . Pre-screening solvents using a micro-crystallization plate can expedite optimal condition identification.

Advanced Research Questions

Q. How can contradictions between experimental spectroscopic data (e.g., NMR, IR) and computational predictions (DFT) for this compound be resolved?

- Methodological Answer : Discrepancies often arise from solvation effects or conformational flexibility. Perform solvent-dependent NMR studies (e.g., DMSO-d6 vs. CDCl3) to assess hydrogen bonding interactions. For DFT comparisons, use the B3LYP/6-311+G(d,p) basis set with implicit solvent models (e.g., SMD). Cross-validate with X-ray crystallography data (e.g., using ORTEP for Windows to visualize bond angles/distances) . If NMR signals overlap, use 2D techniques (COSY, HSQC) to resolve assignments .

Q. What experimental and computational strategies are effective in analyzing the electronic structure and dipole moments of this compound?

- Methodological Answer : Experimental dipole moments can be derived from solvatochromic shifts in UV-Vis spectra using solvents of varying polarity (e.g., benzene, acetonitrile). Computational analysis via Gaussian 16 with TD-DFT at the CAM-B3LYP level provides excited-state dipole moments. Compare results with ground-state DFT calculations (e.g., Mulliken charges) to identify charge-transfer transitions .

Q. How can researchers design in vitro assays to evaluate the pharmacological activity of this compound as a monoacylglycerol lipase (MAGL) inhibitor?

- Methodological Answer : Use a fluorometric assay with 4-nitrophenylacetate as a substrate in recombinant MAGL-expressing cell lysates. Measure inhibition kinetics (IC50) via LC-MS quantification of arachidonic acid release. Include JNJ-42226314 (a structurally related MAGL inhibitor, ) as a positive control. Validate selectivity by screening against serine hydrolases (e.g., FAAH) using activity-based protein profiling .

Q. What computational tools are recommended for modeling the binding interactions of this compound with target proteins?

- Methodological Answer : Perform molecular docking with AutoDock Vina or Schrödinger Suite (Glide), using protein structures from the PDB (e.g., MAGL: 3HJU). Refine poses with molecular dynamics (MD) simulations in GROMACS (AMBER force field). Analyze binding free energy with MM-PBSA. Cross-reference with crystallographic data from SHELX-refined structures to validate ligand conformations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.